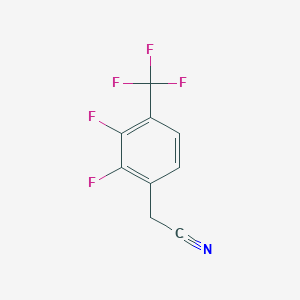

2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile is a fluorinated nitrile compound that has garnered interest in the field of organic synthesis due to its potential applications in pharmaceuticals and agrochemicals. The presence of multiple fluorine atoms imparts unique physical and chemical properties, making it a valuable precursor in various chemical reactions.

Synthesis Analysis

The synthesis of related fluorinated phenylacetonitriles has been explored in several studies. For instance, the synthesis of α-(trifluoromethyl)phenylacetonitrile was achieved by reducing the cyanohydrin of α,α,α-trifluoroacetophenone, demonstrating a method to introduce the trifluoromethyl group into the phenylacetonitrile structure . This method's significance lies in its ability to create a building block for further chemical transformations.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is of great interest due to the influence of fluorine atoms on the chemical reactivity and stability of the molecule. In one study, the molecular and crystal structure of pyrimidine derivatives, which were synthesized from reactions involving a trifluoromethylsulfonyloxy compound and nitriles, was determined using X-ray crystallography . This analysis is crucial for understanding the electronic effects of the trifluoromethyl group and its impact on the molecule's reactivity.

Chemical Reactions Analysis

Fluorinated phenylacetonitriles participate in various chemical reactions. An unexpected reactivity was observed for 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, where a trimeric impurity was formed with the loss of three fluorine atoms . This highlights the potential for unusual reactivity patterns in fluorinated nitriles, which could lead to novel compounds. Additionally, the reactivity of substituted triazines with phenylacetonitrile anion was studied, resulting in products that underwent ring transformation, covalent addition, and ipso-substitution . These reactions showcase the versatility of phenylacetonitriles in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are significantly influenced by the presence of fluorine atoms. The development of cyanofluoromethylated compounds, such as amides and phosphorus compounds, using 2-cyano-2-fluoro-2-phenylacetonitrile as a precursor, has been reported . The study emphasizes the importance of fluorinated compounds in synthesizing compounds with desirable properties for various applications. The unique reactivity and stability imparted by the fluorine atoms make these compounds particularly interesting for further research and development.

Wissenschaftliche Forschungsanwendungen

Reactivity and Characterization

2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile exhibits unique reactivity, as seen in a study where an unexpected reactivity of its structural analog resulted in the loss of three fluorine atoms and the formation of a trimeric compound. This reactivity was characterized using NMR and MS/MS studies, highlighting the compound's unique chemical behavior and providing insights into its chemical properties (Stazi et al., 2010).

Synthesis of Analogues

The compound has been utilized in the synthesis of trifluoromethylated analogues of dihydroorotic acid. These analogues and their esters, both racemic and enantiopure forms, were synthesized using a chiral auxiliary approach. This synthesis is significant due to the orthogonal intramolecular C–F···C=O interaction observed in these compounds, which may influence their stability and reactivity (Sukach et al., 2015).

Spectroscopic Characterization

Spectroscopic techniques such as FT-IR, FT-Raman, and NMR have been employed to characterize the structural and electronic properties of 2-(trifluoromethyl)phenylacetonitrile, a related compound. These studies provide valuable insights into the molecule's vibrational properties, charge transfer interactions, and the influence of fluorine atoms on the molecule's stability and reactivity (Padmavathy & Seshadri, 2019).

Fluorination Reagents

The compound's structural framework has been explored in the development of various fluorination reagents. These reagents are crucial in introducing fluorine atoms or fluorine-containing groups into organic molecules, significantly impacting their properties and applications in different fields such as pharmaceuticals and materials science (Umemoto, 2014).

Eigenschaften

IUPAC Name |

2-[2,3-difluoro-4-(trifluoromethyl)phenyl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F5N/c10-7-5(3-4-15)1-2-6(8(7)11)9(12,13)14/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKKNZSEHMTPEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC#N)F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F5N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371824 |

Source

|

| Record name | 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile | |

CAS RN |

240800-44-6 |

Source

|

| Record name | 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Dimethylamino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B1301700.png)

![8-[(Z)-anilinomethylidene]-9,9-dimethyl-9,10-dihydro-7-phenanthridinone](/img/structure/B1301704.png)

![(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1301729.png)

![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)